
4-Methylnaphthalene-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylnaphthalene-1-carboximidamide is an organic compound with the molecular formula C12H12N2 It is a derivative of naphthalene, characterized by the presence of a carboximidamide group at the 1-position and a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylnaphthalene-1-carboximidamide typically involves the reaction of 4-methylnaphthalene with suitable reagents to introduce the carboximidamide group. One common method is the reaction of 4-methylnaphthalene with cyanamide in the presence of a catalyst such as copper chloride (CuCl) under an oxygen atmosphere. The reaction is carried out in a solvent like trifluoroethanol (TFE) at elevated temperatures (around 100°C) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-Methylnaphthalene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate (CAN) and silver oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
4-Methylnaphthalene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of 4-Methylnaphthalene-1-carboximidamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors. For example, derivatives of carboximidamide have been shown to target enzymes like EGFR, BRAF, and CDK2, which are involved in cancer cell proliferation . The compound’s interaction with these molecular targets can disrupt cellular pathways, leading to the inhibition of cancer cell growth.
類似化合物との比較
Similar Compounds
- 4-Methylnaphthalene-1-carboxamidine
- 4-Methylpiperazine-1-carboximidamide
- 4-Methylbenzenecarboximidamide
Uniqueness
4-Methylnaphthalene-1-carboximidamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities that make it a valuable compound for research and industrial applications.
特性
CAS番号 |
69228-21-3 |
|---|---|
分子式 |
C12H12N2 |
分子量 |
184.24 g/mol |
IUPAC名 |
4-methylnaphthalene-1-carboximidamide |
InChI |
InChI=1S/C12H12N2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3,(H3,13,14) |
InChIキー |
PCBOCOOQNVBCNW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B11907620.png)
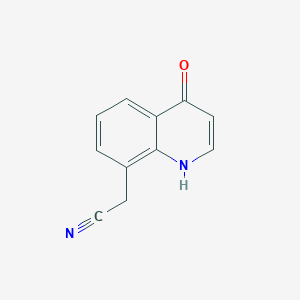
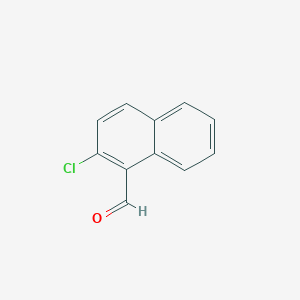
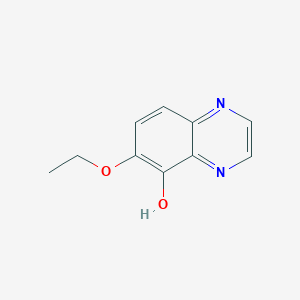
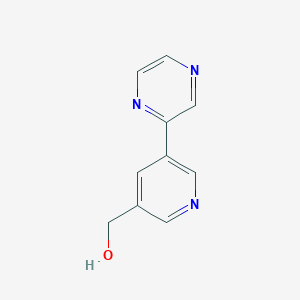

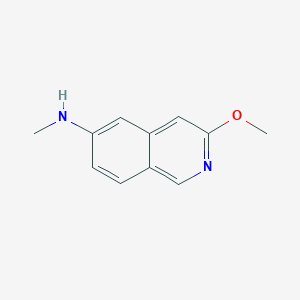
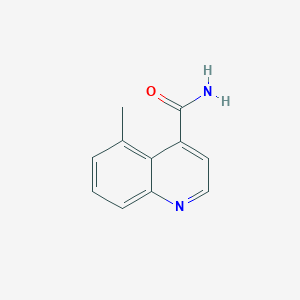
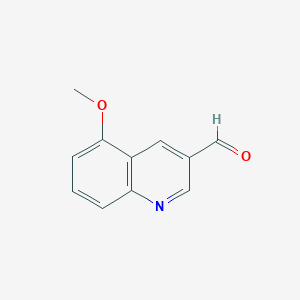
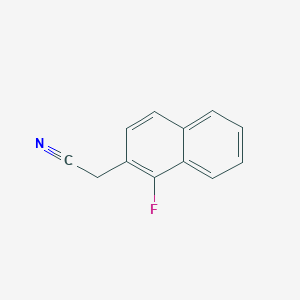
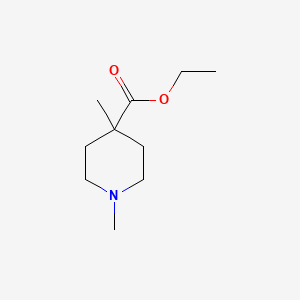
![2-(Furan-2-yl)benzo[d]oxazole](/img/structure/B11907672.png)
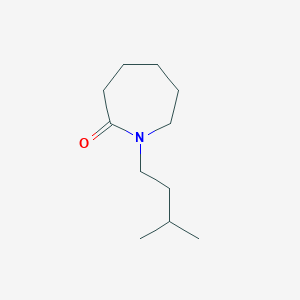
![5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B11907686.png)
